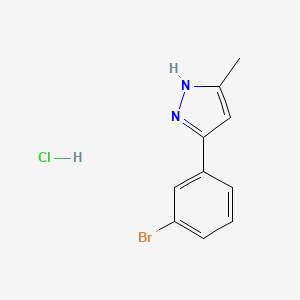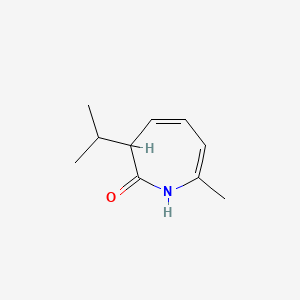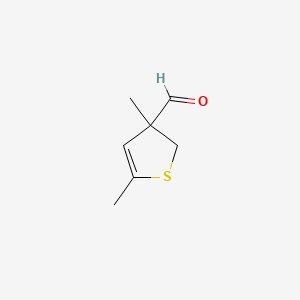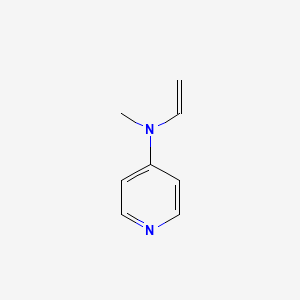
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound. The final step involves the conversion of the pyrazole to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve heating in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazole N-oxides.
Reduction: Products include reduced pyrazole derivatives.
科学的研究の応用
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 3-(3-Bromophenyl)propionic acid
Uniqueness
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a bromophenyl group and a pyrazole ring, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
特性
分子式 |
C10H10BrClN2 |
|---|---|
分子量 |
273.55 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8;/h2-6H,1H3,(H,12,13);1H |
InChIキー |
LSDXJFOPBNTBBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)

![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)



![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)




